molecular formula C23H37NO7 B1496082 (1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol

(1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol

Cat. No.: B1496082
M. Wt: 439.5 g/mol
InChI Key: IVNCQHJFFGCDLK-PCHVQWGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol involves several steps, starting from the extraction of the compound from Aconitum carmichaeli. The extraction process typically uses solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The isolated compound is then purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: (1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to introduce oxygen-containing functional groups into this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions often involve reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) to replace existing functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated analogs.

Scientific Research Applications

(1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects by modulating enzyme activity and influencing cellular signaling pathways. Further research is needed to elucidate the precise molecular mechanisms and identify the primary targets of this compound.

Comparison with Similar Compounds

(1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol belongs to the class of C19-diterpenoid alkaloids, which are characterized by their complex structures and diverse biological activities . Similar compounds include:

  • Carmichaenine A
  • Carmichaenine C
  • Carmichaenine D
  • Carmichaenine E
  • 14-Benzoylneoline
  • Neoline
  • 10-Hydroxyneoline
  • Neolinine
  • Songoramine
  • Songorine

Compared to these compounds, this compound stands out due to its unique structural features and potential pharmacological activities .

Conclusion

This compound is a fascinating compound with a wide range of potential applications in scientific research and industry. Its unique chemical structure and diverse reactivity make it an exciting subject for further study and exploration.

Properties

Molecular Formula

C23H37NO7

Molecular Weight

439.5 g/mol

IUPAC Name

(1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol

InChI

InChI=1S/C23H37NO7/c1-4-24-9-20(10-25)6-5-13(26)23-18(20)16(31-3)14(19(23)24)21(28)8-12(30-2)11-7-22(23,29)17(21)15(11)27/h11-19,25-29H,4-10H2,1-3H3/t11-,12+,13+,14?,15+,16+,17-,18-,19-,20+,21+,22+,23-/m1/s1

InChI Key

IVNCQHJFFGCDLK-PCHVQWGKSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@]4([C@@H]5[C@H]6O)O)OC)O)OC)O)CO

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)CO

Origin of Product

United States

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